1,3-Diethyl-2-thiobarbituric acid
Overview
Description
1,3-Diethyl-2-thiobarbituric acid is an organic compound that belongs to the class of thiobarbiturates. It is a derivative of thiobarbituric acid, where the hydrogen atoms at positions 1 and 3 are replaced by ethyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1,3-Diethyl-2-thiobarbituric acid (DETBA) primarily targets the acid-base properties and complexation with Ag(I) ions in aqueous solutions . It behaves as a S-donor ligand under certain conditions .
Mode of Action
The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions . The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring . The complexation with Ag(I) ions leads to the transition of the z2 orbital of silver and π orbitals of sulfur into π* orbitals of a ring .
Biochemical Pathways
It is known that detba can serve as an indicator of the oxidation of fats . It has been used as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid to yield benzofuro .
Pharmacokinetics
It is known that detba was used as a coinitiator during the photopolymerization of dental materials .
Result of Action
The result of DETBA’s action is improved degree of conversion (DC) and reactivity (RP) during the radical polymerization of methacrylate resin adhesives . It has also been used in the synthesis of 5,5’- (arylmethylene)bis (1,3-diethyl-2-thiobarbituric acids), which are promising compounds for different biomedical applications, including anticonvulsant, antiAIDS agents, and anti-inflammatory remedies .
Action Environment
The action environment of DETBA is typically in aqueous solutions . Environmental factors such as pH can influence the compound’s action, efficacy, and stability . For example, DETBA undergoes enolization in neutral aqueous solutions and protonation in acidic conditions .
Biochemical Analysis
Biochemical Properties
The acid–base properties of 1,3-Diethyl-2-thiobarbituric acid and the thermodynamics of its complexation with Ag(I) ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions . It has been discovered that this compound behaves as a S-donor ligand under these conditions .
Cellular Effects
This compound has been used as a coinitiator during the photopolymerization of dental materials . It was used as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid to yield benzofuro .
Molecular Mechanism
The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring . The complexation with Ag(I) ions leads to the transition of the z 2 orbital of silver and π orbitals of sulfur into π* orbitals of a ring .
Temporal Effects in Laboratory Settings
The influence of different concentrations of Fe3+, phosphoric acid, butylated hydroxytoluene, and glutathione on the production of the malondialdehyde-1,3-Diethyl-2-thiobarbituric acid adduct in plasma lipid extracts has been investigated .
Preparation Methods
1,3-Diethyl-2-thiobarbituric acid can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with diethyl malonate in the presence of sodium methoxide in methanol. The reaction mixture is heated under reflux for several hours, followed by distillation under reduced pressure to recover methanol. The resulting product is then acidified with hydrochloric acid to obtain this compound .
Chemical Reactions Analysis
1,3-Diethyl-2-thiobarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common reagents used in these reactions include aldehydes, sodium methoxide, and hydrochloric acid. The major products formed from these reactions are often derivatives of this compound with various functional groups attached.
Scientific Research Applications
1,3-Diethyl-2-thiobarbituric acid has several scientific research applications:
Comparison with Similar Compounds
1,3-Diethyl-2-thiobarbituric acid is similar to other thiobarbituric acid derivatives, such as 1,3-dibutyl-2-thiobarbituric acid and 2-thiobarbituric acid. its unique ethyl groups at positions 1 and 3 provide distinct properties and reactivity compared to its analogs. For example, this compound can serve as an indicator of lipid oxidation, a property not shared by all thiobarbituric acid derivatives .
Similar compounds include:
- 1,3-Dibutyl-2-thiobarbituric acid
- 2-Thiobarbituric acid
- 1,3-Dimethyl-2-thiobarbituric acid
These compounds share a similar core structure but differ in the substituents attached to the nitrogen atoms, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBTUGJAKBRBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C1=S)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022222 | |
Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5217-47-0 | |
Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5217-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Diethyl-2-thiobarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIETHYL-2-THIOBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXB40M6A7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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